2,4,6-Trimethoxy-1,3,5-triazine

概要

説明

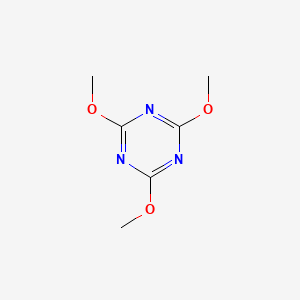

2,4,6-Trimethoxy-1,3,5-triazine is a triazine derivative with the molecular formula C6H9N3O3. It is known for its planar structure and exists in three different polymorphic forms: α-, β-, and γ-forms . The compound is used in various scientific research applications due to its unique chemical properties.

準備方法

2,4,6-Trimethoxy-1,3,5-triazine can be synthesized from cyanuric chloride through a series of nucleophilic substitution reactions. The process involves the substitution of chlorine atoms with methoxy groups under controlled conditions .

化学反応の分析

2,4,6-Trimethoxy-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Methyl Transfer: In the melt and solid-state, the compound undergoes methyl transfer to form 2,4,6-trioxo-1,3,5-trimethylazine.

科学的研究の応用

Chemical Applications

1. Synthesis of Complex Molecules

TMOT serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex organic compounds due to its stable triazine ring structure. The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, making it valuable in synthetic chemistry.

2. Coordination Chemistry

TMOT acts as a ligand in coordination chemistry. Its ability to coordinate with metal ions allows for the formation of metal complexes that are useful in catalysis and materials science.

Biological Applications

1. Antimicrobial Activity

Research has demonstrated that TMOT derivatives exhibit significant antimicrobial properties. For instance, studies have shown effective minimum inhibitory concentrations (MIC) against various bacterial strains, indicating potential use as antimicrobial agents in pharmaceuticals .

2. Anticancer Properties

TMOT derivatives have been investigated for their anticancer activities. Specific derivatives have shown remarkable potency against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values indicating strong antiproliferative effects .

3. Enzyme Inhibition

TMOT is used in biochemical assays to study enzyme inhibition mechanisms. It has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity .

Industrial Applications

1. Polymer Production

In the industrial sector, TMOT is utilized in the synthesis of polymers and resins. Its stability and reactivity make it an ideal intermediate for producing high-performance materials used in coatings and adhesives.

2. Agrochemicals

TMOT derivatives are also employed in the formulation of agrochemicals, particularly herbicides and pesticides. Their effectiveness in targeting specific biological pathways enhances agricultural productivity while minimizing environmental impact .

Comparative Analysis of TMOT Derivatives

| Compound | Applications | Biological Activity |

|---|---|---|

| 2,4,6-Trimethoxy-1,3,5-triazine | Building block for organic synthesis | Antimicrobial and anticancer properties |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Ester synthesis; enantiodifferentiating coupling reagent | Moderate biological activity |

| 2-Amino-4-morpholino-1,3,5-triazine | Clinical use for lung and breast cancer treatment | Strong antitumor activity |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various TMOT derivatives against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives had MIC values ranging from 6.25 to 12.5 μg/mL, highlighting their potential as effective antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

Research focused on the anticancer properties of TMOT derivatives revealed that one specific derivative demonstrated an IC50 value of 0.22 nM against MCF-7 cells, significantly outperforming standard treatments by over 1000 times . This underscores the compound's potential in drug development.

作用機序

The mechanism of action of 2,4,6-Trimethoxy-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The methoxy groups can be replaced by other nucleophiles, leading to the formation of various derivatives. The compound’s planar structure and electron distribution play a crucial role in its reactivity .

類似化合物との比較

2,4,6-Trimethoxy-1,3,5-triazine can be compared with other triazine derivatives such as:

2,4,6-Triphenoxy-1,3,5-triazine: Known for its use in polymeric structures.

2,4,6-Tris(dimethylamino)-1,3,5-triazine: Used in various chemical reactions due to its high reactivity.

2,4,6-Triallyloxy-1,3,5-triazine: Employed in the synthesis of complex organic molecules.

The uniqueness of this compound lies in its ability to undergo methyl transfer and its planar structure, which influences its chemical behavior .

生物活性

2,4,6-Trimethoxy-1,3,5-triazine (TMoxTZ) is a member of the triazine family, known for its diverse biological activities and applications in various fields including agriculture and medicine. This compound has garnered attention due to its potential antimicrobial, antitumor, and other therapeutic properties.

TMoxTZ has the molecular formula CHNO and a molar mass of 171.15 g/mol. It exists in multiple polymorphic forms, which can influence its biological activity and stability. The compound exhibits three distinct polymorphs: alpha, beta, and gamma, each with unique thermal properties and crystallization behaviors .

Antimicrobial Activity

Research has demonstrated that TMoxTZ possesses significant antimicrobial properties. A study synthesized various 2,4,6-trisubstituted triazines and evaluated their activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against selected pathogens .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| TMoxTZ | 6.25 - 12.5 | Gram-positive bacteria |

| TMoxTZ | 6.25 - 12.5 | Gram-negative bacteria |

| TMoxTZ | 6.25 - 12.5 | Fungi |

Antitumor Activity

The triazine scaffold is well-known for its antitumor properties. Compounds similar to TMoxTZ have been reported to inhibit cancer cell proliferation in various human cell lines. For instance, derivatives have shown IC values in the micromolar range against breast cancer (MCF-7), cervical cancer (HeLa), and liver cancer (HepG2) cell lines .

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 16.32 ± 0.92 |

| HeLa | 2.21 ± 0.45 |

| HepG2 | 12.21 ± 0.43 |

The biological activities of TMoxTZ can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function.

- Antitumor Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt .

Case Studies

- Antimicrobial Efficacy : A series of studies confirmed the efficacy of TMoxTZ derivatives against resistant strains of bacteria, highlighting their potential use in treating infections where conventional antibiotics fail .

- Cancer Treatment Potential : In vitro studies demonstrated that TMoxTZ could inhibit the growth of tumor cells by inducing cell cycle arrest at the G1 phase, suggesting its role as a chemotherapeutic agent .

特性

IUPAC Name |

2,4,6-trimethoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUGJTBMQKRCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236573 | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-89-4 | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHOXY-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2JZ9P8EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the structure of 2,4,6-trimethoxy-1,3,5-triazine and how does it influence its properties?

A1: this compound is characterized by a symmetrical triazine ring core with three methoxy groups attached. The molecule is planar in all its known polymorphic forms. The key difference between these polymorphs (alpha, beta, and gamma) lies in the packing arrangement of the molecules within the crystal lattice. This difference in packing significantly affects their physical properties, including melting points and enthalpies of fusion. For instance, the alpha-polymorph undergoes a reversible transformation to the beta-polymorph at 340 K [], highlighting the impact of packing on phase transitions.

Q2: How many polymorphs of this compound are known and how are they obtained?

A2: Three distinct polymorphs of this compound (alpha, beta, and gamma) have been identified [, ]. The alpha-polymorph, stable at low temperatures, crystallizes in the orthorhombic space group Pnma. Heating the alpha-polymorph to 340 K induces a reversible transformation to the beta-polymorph, which can also be obtained directly from the melt. The beta-polymorph adopts a monoclinic crystal system with the space group P2(1). The gamma-polymorph is obtained via crystallization from a methanol and methylene chloride mixture using hydrolyzed 2,4-dimethoxy-6-oxybenzophenone-1,3,5-triazine as the starting material. It crystallizes in the trigonal space group R3c, with molecules situated on a crystallographic threefold axis [].

Q3: What types of solid-state reactions can this compound undergo?

A3: this compound exhibits interesting solid-state reactivity, particularly undergoing methyl transfer reactions upon heating []. This process can occur in multiple stages, ultimately leading to the formation of 2,4,6-trioxo-1,3,5-trimethylazine. The reaction progression and the specific intermediates formed are influenced by the packing arrangement of molecules within the crystal lattice, highlighting the significance of solid-state structure in dictating reactivity.

Q4: Has this compound been utilized in any supramolecular assembly studies?

A4: Yes, this compound has shown potential as a building block for supramolecular architectures. Specifically, it has been successfully employed in constructing layer-by-layer assemblies of hydrogen-bonded hexagonal blocks []. In these assemblies, this compound interacts with 1,3,5-tris(p-hydoxyphenyl)benzene through a combination of CH-π and π-π stacking interactions, illustrating its ability to engage in directional non-covalent bonding.

Q5: Can this compound be selectively extracted from complex mixtures?

A5: Research suggests that selective extraction of this compound from complex matrices is possible using molecularly imprinted polymers (MIPs) []. MIPs designed with methacrylic acid as the functional monomer and ethylene glycol dimethacrylate as the cross-linking agent have shown specific recognition for this compound in partially aqueous environments. This selective binding ability makes MIPs a promising tool for isolating and concentrating this compound from real-world samples.

Q6: What is known about the reactivity of this compound with hydrated electrons?

A6: Studies using pulse and steady-state radiolysis techniques have explored the reactions of this compound with hydrated electrons (e-(aq)) in aqueous solutions []. The reaction rate is rapid, with a second-order rate constant on the order of 10^9 dm3 mol-1 s-1. Spectroscopic evidence suggests that the reaction yields a transient N-protonated electron adduct where the unpaired electron spin density is localized on a carbon atom. This reaction pathway highlights the potential for utilizing hydrated electrons in the degradation of this compound and related triazine derivatives.

Q7: What computational chemistry methods have been applied to study this compound?

A7: While the provided abstracts do not offer detailed information on specific computational studies, they suggest potential applications of computational chemistry to investigate the properties and behavior of this compound. For instance, first-principles many-body Green's function theory calculations were employed to elucidate the origin of ultralong phosphorescence in this compound crystals, revealing the crucial role of localized defect states originating from twisted molecules [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。